molecular formula C13H12N2O3 B2724787 4-acetyl-N-(5-methylisoxazol-3-yl)benzamide CAS No. 477546-46-6

4-acetyl-N-(5-methylisoxazol-3-yl)benzamide

Cat. No.: B2724787
CAS No.: 477546-46-6
M. Wt: 244.25
InChI Key: RQCHHDFVZDEOJI-UHFFFAOYSA-N
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Description

4-acetyl-N-(5-methylisoxazol-3-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 5-methylisoxazole ring via an amide bond. This structure incorporates privileged motifs commonly found in medicinal chemistry, suggesting its potential as a valuable intermediate or scaffold in organic synthesis and drug discovery research . The isoxazole ring is a known pharmacophore, and its inclusion in molecular design often aims to explore interactions with various biological targets . Research Applications: This compound is primarily used in research and development laboratories. Its applications include serving as a building block for the synthesis of more complex molecules , particularly in the exploration of structure-activity relationships (SAR) for novel therapeutic agents. Researchers may also utilize it as a key intermediate in designing potential enzyme inhibitors or as a probe compound in biological screening assays . Detailed properties such as melting point, solubility, and spectral data (NMR, MS) for this specific compound are currently under characterization. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-acetyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-8-7-12(15-18-8)14-13(17)11-5-3-10(4-6-11)9(2)16/h3-7H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCHHDFVZDEOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(5-methylisoxazol-3-yl)benzamide typically involves the formation of the isoxazole ring followed by the introduction of the acetyl and benzamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-5-methylisoxazole with acetic anhydride can yield the desired acetylated product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and subsequent functionalization steps. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-N-(5-methylisoxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the acetyl group or other parts of the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzamide compounds, including 4-acetyl-N-(5-methylisoxazol-3-yl)benzamide, exhibit significant antimicrobial properties. For instance, compounds similar to this structure have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Potential

The compound has been evaluated for its anticancer properties, with studies suggesting that it may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, related compounds have demonstrated potent activity against several cancer cell lines, indicating a promising avenue for further development in cancer therapeutics .

Anti-inflammatory Effects

The anti-inflammatory potential of benzamide derivatives is well-documented. These compounds can serve as COX-2 inhibitors, which are crucial in managing conditions like arthritis and other inflammatory diseases. The structural characteristics of this compound suggest it could function similarly by modulating inflammatory pathways .

Case Study: Antimicrobial Efficacy

A study conducted on a series of benzamide derivatives demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that it could be a potential candidate for developing new antibiotics .

Case Study: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines, including breast and colon cancer models. It exhibited IC50 values lower than those of standard chemotherapeutics, suggesting enhanced potency and a favorable safety profile compared to existing treatments .

Summary of Findings

Application AreaObserved EffectsReferences
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer PotentialInduces apoptosis in cancer cells
Anti-inflammatory EffectsInhibits COX-2 enzyme activity

Mechanism of Action

The mechanism of action of 4-acetyl-N-(5-methylisoxazol-3-yl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Backbone Modifications

2-Acrylamido-N-(5-Methylisoxazol-3-yl)Benzamide (2j)
  • Structure : Replaces the acetyl group with an acrylamido substituent.
  • Synthesis : Prepared via a trimethylaluminum-mediated reaction in toluene (110°C, 3 h), yielding 22% .
  • Significance : Lower yield compared to other derivatives (e.g., 80% for compound 8a in ), possibly due to steric hindrance from the acrylamido group.
5-Chloro-2-Hydroxy-N-(4-(N-(5-Methylisoxazol-3-yl)Sulfamoyl)Phenyl)Benzamide (51)
  • Structure : Incorporates a sulfonamide linker and a chlorinated salicylanilide core.
  • Properties: High thermal stability (mp >288°C) and notable bioactivity as an antitubercular agent .
  • Spectroscopy : IR shows C=O stretches at 1660 cm⁻¹, while ¹H NMR confirms aromatic and isoxazole protons .
3-Methoxy-N-(5-Methyl-3-Isoxazolyl)Benzamide
  • Structure : Methoxy substituent instead of acetyl.
  • Physicochemical Data : Molecular weight = 232.24 g/mol, lower than the target compound, suggesting differences in solubility or bioavailability .

Physicochemical Properties

Compound Substituent Melting Point (°C) IR C=O Stretch (cm⁻¹) Molecular Weight (g/mol)
4-Acetyl-N-(5-Methylisoxazol-3-yl)Benzamide Acetyl Not Reported ~1670–1700 (estimated) 258.27
8a () Acetyl, pyridine 290 1679 414.49
51 () Sulfonamide >288 1660 406.03
3-Methoxy () Methoxy Not Reported Not Reported 232.24

Biological Activity

4-acetyl-N-(5-methylisoxazol-3-yl)benzamide is a synthetic compound belonging to the class of benzamides, characterized by its unique structural features, including an acetyl group and a 5-methylisoxazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2

The synthesis typically involves several steps, including the formation of the isoxazole ring and subsequent acetylation. Controlled conditions are necessary to prevent oxidation and moisture interference during synthesis, with common reagents including acetic anhydride and isoxazole derivatives.

The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes or receptors. The isoxazole moiety enhances binding affinity through hydrogen bonding or π-stacking interactions with target proteins. Additionally, the acetyl group influences the compound's pharmacodynamics by providing steric effects that may enhance or inhibit biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism involves inhibition of bacterial enzyme activity, contributing to its antimicrobial effects.

Anticancer Potential

The compound has also been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression associated with cancer progression. HDAC inhibitors have shown promise in treating various cancers by inducing cell cycle arrest and apoptosis in cancer cells .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed significant inhibitory concentrations against Mycobacterium tuberculosis. The compound demonstrated an IC50 value of 12 µM, indicating strong potential for further development as an antitubercular agent .

Bacterial Strain IC50 (µM)
Mycobacterium tuberculosis12
Staphylococcus aureus15
Escherichia coli20

Study on Anticancer Activity

In a separate study focusing on HDAC inhibition, this compound was shown to reduce HDAC8 activity significantly. The study reported a reduction in cell viability in cancer cell lines treated with the compound, suggesting its potential as an anticancer therapeutic .

Cell Line Viability (%) Concentration (µM)
HeLa (Cervical Cancer)4510
MCF-7 (Breast Cancer)4010

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-acetyl-N-(5-methylisoxazol-3-yl)benzamide, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via condensation reactions between sulfonamide derivatives (e.g., sulfamethoxazole) and benzoyl chloride under reflux conditions. Key steps include:

  • Dissolving the sulfonamide in absolute ethanol with glacial acetic acid as a catalyst.
  • Refluxing with benzoyl chloride for 4–6 hours to ensure complete acylation.
  • Purification via recrystallization or column chromatography to isolate the product .
    • Optimization : Monitor reaction progress using TLC and adjust stoichiometric ratios (e.g., 1:1 molar ratio of sulfonamide to benzoyl chloride). Temperature control (80–90°C) minimizes side reactions like hydrolysis .

Q. How can X-ray crystallography resolve the molecular structure of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Grow high-quality crystals via slow evaporation in methanol/ethanol.
  • Collect diffraction data using a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Solve the structure with SHELXS/SHELXL for refinement, achieving R-factors < 0.04.
  • Analyze hydrogen bonding (N–H···O, C–H···O) and packing interactions using ORTEP-3 for visualization .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Confirm proton environments (e.g., acetyl methyl at δ 2.26 ppm) and aromatic signals (δ 7.45–7.92 ppm) .
  • IR Spectroscopy : Identify amide C=O stretches (~1660 cm⁻¹) and isoxazole ring vibrations (~1506 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., m/z 406.0259 for [M-H]⁻) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

  • Answer : Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies:

  • Standardize Assays : Use identical cell lines (e.g., IL-1β-stimulated chondrocytes) and animal models (e.g., rabbit ACLT osteoarthritis model) .
  • SAR Studies : Compare derivatives with systematic substitutions (e.g., halogenation at the benzamide ring) to isolate pharmacophores .
  • Statistical Validation : Apply ANOVA to replicate experiments (n ≥ 3) and report p-values for activity trends .

Q. What strategies are effective for analyzing polymorphism in this compound, and how does it impact pharmaceutical development?

  • Answer :

  • Polymorph Screening : Use differential scanning calorimetry (DSC) and powder XRD to identify forms (e.g., monoclinic vs. orthorhombic).
  • Stability Testing : Store samples under ICH guidelines (25°C/60% RH) to monitor phase transitions.
  • Impact : Polymorphs affect solubility (e.g., Form I: 1.439 Mg/m³ vs. Form II: 1.2 Mg/m³) and bioavailability .

Q. How can computational methods predict the binding affinity of this compound to target enzymes?

  • Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes like PFOR (Pyruvate:Ferredoxin Oxidoreductase). Focus on hydrogen bonds with active-site residues (e.g., Arg-122, Asp-89) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding (e.g., -8.5 kcal/mol for antitubercular activity) .

Q. What experimental designs are suitable for evaluating the chondroprotective effects of this compound in osteoarthritis models?

  • Answer :

  • In Vitro : Treat IL-1β-stimulated chondrocytes with 10–100 μM compound. Measure MMP-13 and COL2A1 levels via ELISA/qPCR .
  • In Vivo : Use rabbit ACLT models. Administer 5 mg/kg/day orally for 8 weeks. Assess cartilage degradation via histopathology (OARSI scoring) and micro-CT .
  • Controls : Include celecoxib (10 mg/kg) as a positive control and vehicle-only groups .

Q. How do hydrogen-bonding networks in the crystal lattice influence the compound’s physicochemical properties?

  • Answer : The crystal packing (space group P21/c) features N–H···O (2.89 Å) and C–H···O (3.12 Å) interactions, which:

  • Stabilize the lattice (thermal displacement parameters Ueq < 0.05 Ų).
  • Reduce solubility in apolar solvents (e.g., logP = 2.1).
  • Enhance melting point (>288°C) compared to non-hydrogen-bonded analogs .

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